molecular formula C13H18ClF2N3OS B2576788 N-[(2-Tert-butyl-1,3-thiazol-5-yl)methyl]-1-[5-(difluoromethyl)-1,2-oxazol-3-yl]methanamine;hydrochloride CAS No. 2418681-94-2

N-[(2-Tert-butyl-1,3-thiazol-5-yl)methyl]-1-[5-(difluoromethyl)-1,2-oxazol-3-yl]methanamine;hydrochloride

Cat. No.: B2576788
CAS No.: 2418681-94-2
M. Wt: 337.81
InChI Key: YSMVUIUMSYMIOK-UHFFFAOYSA-N
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Description

The compound seems to contain thiazole and sulfonamide groups, which are known for their antibacterial activity . A similar compound, BTTAA, is a water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that dramatically accelerates reaction rates and suppresses cell cytotoxicity .

Scientific Research Applications

Synthesis and Characterization

  • A study reports the ambient-temperature synthesis of novel N-pyrazolyl imines, closely related to the chemical structure of the compound . These compounds were characterized by various spectroscopic methods, demonstrating the potential for diverse applications in chemical synthesis (Becerra, Cobo, & Castillo, 2021).

Antifungal Applications

Neuropharmacology

  • Studies on compounds like (+)-WAY 100 135, which have a similar structural motif, suggest potential applications in neuropharmacology, specifically as antagonists at serotonin receptors (Lanfumey, Haj-Dahmane, & Hamon, 1993).

Novel Compound Synthesis

  • Research demonstrates the synthesis of 3-substituted 2-cyanoquinazolin-4(3H)-ones and related compounds, highlighting the versatility of thiazole derivatives in creating novel pharmaceuticals (Lee, Chang, & Kim, 1998).

Optical and Electronic Applications

Insecticidal Activity

Safety and Hazards

BTTAA, a similar compound, has a hazard classification of Self-react. and should be stored at 2-8°C .

Properties

IUPAC Name

N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-[5-(difluoromethyl)-1,2-oxazol-3-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2N3OS.ClH/c1-13(2,3)12-17-7-9(20-12)6-16-5-8-4-10(11(14)15)19-18-8;/h4,7,11,16H,5-6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMVUIUMSYMIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(S1)CNCC2=NOC(=C2)C(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClF2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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